5-Methyl-2-(methylsulfanyl)-6-sulfanylidene-3,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(methylthio)-6-thioxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methyl, methylthio, and thioxo groups, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)-6-thioxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiourea with β-keto esters, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)-6-thioxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-(methylthio)-6-thioxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)-6-thioxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-4,6-dioxo-1,6-dihydropyrimidine-5-carboxylic acid
- 5-Methyl-2-thioxo-1,6-dihydropyrimidine-4-carboxylic acid
- 6-Methyl-2-(methylthio)-4-thioxo-1,6-dihydropyrimidine-5-carboxylic acid
Uniqueness
5-Methyl-2-(methylthio)-6-thioxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylthio and thioxo groups, along with the carboxylic acid functionality, allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
Properties
CAS No. |
6939-29-3 |
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Molecular Formula |
C7H8N2O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-4-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S2/c1-3-4(6(10)11)8-7(13-2)9-5(3)12/h1-2H3,(H,10,11)(H,8,9,12) |
InChI Key |
DVDDPVCRNLEJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=NC1=S)SC)C(=O)O |
Origin of Product |
United States |
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